molecular formula C12H15NO3S B8530542 1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde

1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde

Cat. No. B8530542
M. Wt: 253.32 g/mol
InChI Key: VPKSPXCRWBOMOF-UHFFFAOYSA-N
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Patent
US04596819

Procedure details

To a stirred solution of 5 g (0.0394 mol) of oxalyl chloride in 50 ml of CH2Cl2 at -60° is added dropwise 7 g (0.0833 mol) of DMSO. The solution is stirred 30 minutes at -60° and then 10 g (0.039 mol) of N-tosylprolinol is added over five minutes at 60° and 15 ml of triethylamine is added. The solution is warmed to 25° and stirred one hour. The solution is then washed with H2O, dried over MgSO4 and the solvents removed. The residual oil, 10 g, is purified using a silica gel column and CHCl3 :MeOH (90:10) as the eluates. An oil is obtained which solidifies, 9.5 g (96%), mp 139°-140°.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[S:11]([N:21]1[CH2:27][CH2:26][CH2:25][C@H:22]1[CH2:23][OH:24])([C:14]1[CH:20]=[CH:19][C:17]([CH3:18])=[CH:16][CH:15]=1)(=[O:13])=[O:12].C(N(CC)CC)C>C(Cl)Cl>[CH3:18][C:17]1[CH:19]=[CH:20][C:14]([S:11]([N:21]2[CH2:27][CH2:26][CH2:25][CH:22]2[CH:23]=[O:24])(=[O:13])=[O:12])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
7 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1[C@H](CO)CCC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred 30 minutes at -60°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed to 25°
STIRRING
Type
STIRRING
Details
stirred one hour
Duration
1 h
WASH
Type
WASH
Details
The solution is then washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents removed
CUSTOM
Type
CUSTOM
Details
The residual oil, 10 g, is purified
CUSTOM
Type
CUSTOM
Details
An oil is obtained which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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